molecular formula C9H9BrN2 B13682491 4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole

4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13682491
M. Wt: 225.08 g/mol
InChI Key: AMHCZNIXTDHTHZ-UHFFFAOYSA-N
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Description

4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and methyl groups at specific positions on the benzoimidazole ring. It is a white or colorless solid that is highly soluble in polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole typically involves the bromination of 2,7-dimethyl-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine and methyl groups on the imidazole ring influence its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison: 4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties. Compared to 4-Bromo-1H-imidazole, it has additional methyl groups that enhance its lipophilicity and potentially its biological activity. Compared to 2,7-Dimethyl-1H-benzo[d]imidazole, the presence of the bromine atom introduces new reactivity and potential for further functionalization .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

7-bromo-2,4-dimethyl-1H-benzimidazole

InChI

InChI=1S/C9H9BrN2/c1-5-3-4-7(10)9-8(5)11-6(2)12-9/h3-4H,1-2H3,(H,11,12)

InChI Key

AMHCZNIXTDHTHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)NC(=N2)C

Origin of Product

United States

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